![molecular formula C7H4I2O2 B8118630 4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)
4,7-Diiodobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diiodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C₇H₄I₂O₂ and a molecular weight of 373.91 g/mol . This compound is characterized by the presence of two iodine atoms attached to a benzo[d][1,3]dioxole ring system. It is primarily used in research and development settings, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar iodination techniques with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido or thiol-substituted benzo[d][1,3]dioxoles can be formed.
Coupling Products: Biaryl or alkyne-substituted derivatives are typical products of coupling reactions.
Scientific Research Applications
4,7-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science:
Mechanism of Action
The mechanism of action of 4,7-Diiodobenzo[d][1,3]dioxole largely depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the benzo[d][1,3]dioxole ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .
Comparison with Similar Compounds
- 4,5-Diiodobenzo[d][1,3]dioxole
- 4,6-Diiodobenzo[d][1,3]dioxole
- 4,7-Dibromobenzo[d][1,3]dioxole
Comparison: 4,7-Diiodobenzo[d][1,3]dioxole is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its brominated analogs, the iodinated compound generally exhibits higher reactivity in substitution and coupling reactions due to the weaker carbon-iodine bond .
Properties
IUPAC Name |
4,7-diiodo-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIRQVHUAQPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate](/img/structure/B8118557.png)
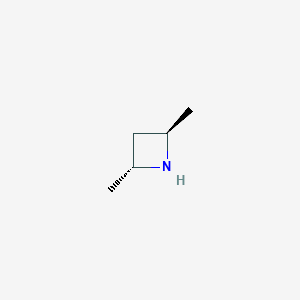
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
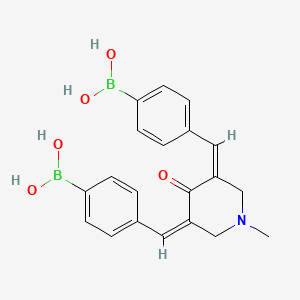
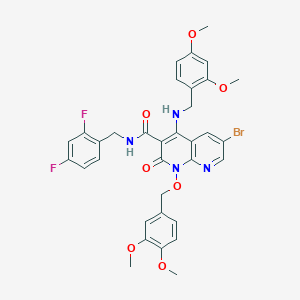

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)


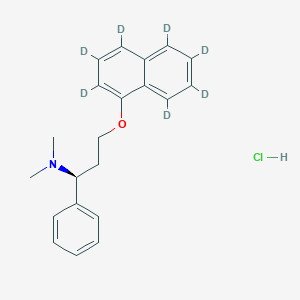
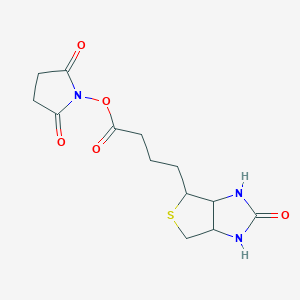
![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)

